Juncusol

Beschreibung

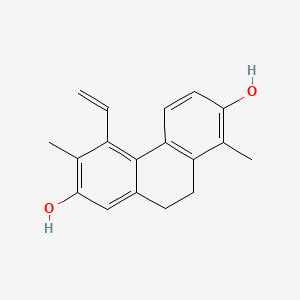

cytotoxic dihydro phenanthrene from Estuarian marsh plant Juncus roemerianus; structure

Eigenschaften

IUPAC Name |

5-ethenyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-4-13-10(2)17(20)9-12-5-6-14-11(3)16(19)8-7-15(14)18(12)13/h4,7-9,19-20H,1,5-6H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVMKPYDOHZJLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC3=CC(=C(C(=C32)C=C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211080 |

Source

|

| Record name | Juncusol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62023-90-9 |

Source

|

| Record name | Juncusol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62023-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Juncusol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062023909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Juncusol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Juncusol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JUNCUSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T481HU7OI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Juncusol Enigma: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juncusol, a 9,10-dihydrophenanthrene found in various Juncus species, has garnered significant interest for its cytotoxic and antimicrobial properties. Understanding its biosynthesis is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Juncusol, integrating current knowledge on related metabolic routes and offering detailed experimental frameworks for its elucidation. While the complete enzymatic cascade leading to Juncusol remains to be fully elucidated, this document synthesizes available evidence to present a robust hypothetical pathway, guiding future research in this exciting field.

Proposed Biosynthetic Pathway of Juncusol

The biosynthesis of Juncusol is believed to originate from the general phenylpropanoid pathway, a ubiquitous route in plants for the synthesis of a vast array of secondary metabolites. The proposed pathway to Juncusol can be divided into two major stages: the formation of a bibenzyl (dihydrostilbene) precursor and its subsequent oxidative cyclization to form the characteristic 9,10-dihydrophenanthrene core structure of Juncusol.

Stage 1: Formation of the Bibenzyl Precursor

This initial stage follows the well-established phenylpropanoid pathway to produce a key bibenzyl intermediate.

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position to yield p-coumaric acid. This step is catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.

-

Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is then activated by the attachment of a Coenzyme A (CoA) molecule, forming p-coumaroyl-CoA. This reaction is carried out by 4-Coumarate:CoA Ligase (4CL) .

-

Formation of the Bibenzyl Backbone: The key step in forming the dihydrostilbene core is catalyzed by Bibenzyl Synthase (BBS) . This enzyme is homologous to stilbene synthase (STS) and catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. However, unlike STS which produces a stilbene with a double bond, BBS is proposed to produce a bibenzyl (dihydrostilbene) structure. The specific bibenzyl precursor to Juncusol is hypothesized to be a substituted dihydropinosylvin.

Stage 2: Oxidative Cyclization to Juncusol

The conversion of the bibenzyl intermediate to the final 9,10-dihydrophenanthrene structure of Juncusol is less understood. It is hypothesized to involve an intramolecular oxidative coupling reaction.

-

Hydroxylation and Methylation: The bibenzyl precursor may undergo further modifications, such as hydroxylation and O-methylation, which are prerequisites for the subsequent cyclization. These reactions are likely catalyzed by specific hydroxylases (cytochrome P450s) and O-methyltransferases (OMTs).

-

Intramolecular Oxidative Coupling: The key ring-closure step is proposed to be an intramolecular oxidative coupling of the two aromatic rings of the modified bibenzyl precursor. This type of reaction is often catalyzed by laccases or peroxidases . These enzymes would generate radical intermediates that subsequently couple to form the 9,10-dihydrophenanthrene skeleton.

-

Final Modifications: Following the cyclization, additional enzymatic modifications such as hydroxylation, methylation, and the addition of a vinyl group would be necessary to yield the final structure of Juncusol.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes involved in Juncusol biosynthesis. However, data from homologous enzymes in other plant species can provide valuable benchmarks for future studies.

Table 1: Representative Kinetic Parameters of Bibenzyl Synthases from Other Plant Species

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol·min-1·mg-1) | Reference |

| Dendrobium officinale (DoBS1) | 4-Coumaroyl-CoA | 300 ± 80 | 3.57 ± 0.23 | [1] |

| Dendrobium sinense (DsBBS) | 4-Coumaroyl-CoA | N/A | 0.053 ± 0.004 | [2][3] |

Note: The Vmax for DsBBS was originally reported in pmol·s-1·mg-1 and has been converted for comparison.

Experimental Protocols

Elucidating the Juncusol biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Identification and Cloning of Candidate Genes

Workflow:

Methodology:

-

Transcriptome Analysis: Perform RNA-sequencing of Juncus species known to produce Juncusol. Assemble the transcriptome and search for sequences homologous to known bibenzyl synthases, cytochrome P450s, O-methyltransferases, and laccases/peroxidases.[4]

-

Gene Isolation: Design primers based on the identified candidate gene sequences. Isolate total RNA from Juncus tissue (e.g., rhizomes or roots where phenanthrenes are often found) and synthesize cDNA. Amplify the full-length coding sequences of the candidate genes using PCR.

-

Cloning: Clone the amplified PCR products into a suitable expression vector, such as pET-28a for bacterial expression or a plant expression vector for transient expression in Nicotiana benthamiana.

Heterologous Expression and Enzyme Purification

Methodology:

-

Expression in E. coli: Transform E. coli BL21(DE3) cells with the expression vector containing the candidate gene. Induce protein expression with IPTG.[1][5]

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

-

Protein Purification: Centrifuge the lysate to pellet cell debris. Purify the soluble recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose if a His-tag was incorporated).[5]

-

Purity Assessment: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Enzyme Assays

a) Bibenzyl Synthase Assay:

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 100 µM p-coumaroyl-CoA, 200 µM malonyl-CoA, and the purified recombinant bibenzyl synthase.

-

Incubation: Incubate the reaction at 30°C for 1 hour.

-

Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex and centrifuge to separate the phases. Collect the ethyl acetate phase containing the bibenzyl product.

-

Analysis: Evaporate the ethyl acetate and redissolve the residue in methanol. Analyze the product by HPLC-MS to identify the bibenzyl product based on its retention time and mass spectrum compared to an authentic standard if available.[6]

b) Laccase/Peroxidase Assay for Oxidative Coupling:

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM sodium acetate buffer (pH 5.0), 1 mM of the bibenzyl precursor, and the purified recombinant laccase or peroxidase. For peroxidases, add 1 mM H2O2.

-

Incubation: Incubate the reaction at 25°C and monitor the reaction progress over time.

-

Analysis: Analyze the reaction mixture directly by HPLC-MS to detect the formation of the 9,10-dihydrophenanthrene product. The product can be identified by its mass and fragmentation pattern.

Metabolite Analysis in Plant Tissues

Methodology:

-

Extraction: Homogenize freeze-dried Juncus plant material and extract with methanol or ethanol.

-

Sample Preparation: Centrifuge the extract to remove solid debris. The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) if necessary.

-

HPLC-MS/MS Analysis: Separate the metabolites using a C18 reverse-phase HPLC column with a gradient of water and acetonitrile, both containing 0.1% formic acid. Detect and quantify Juncusol and its potential precursors using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.[7]

Conclusion and Future Directions

The proposed biosynthetic pathway for Juncusol provides a solid foundation for future research aimed at its complete elucidation. The immediate priorities should be the identification and functional characterization of the specific bibenzyl synthase and the oxidative coupling enzyme(s) from a Juncusol-producing species. Gene silencing or knockout studies in a model plant system expressing the proposed pathway could provide definitive evidence for the roles of the candidate genes.[8] A thorough quantitative analysis of intermediates in Juncus species will further validate the proposed pathway. Unraveling the complete biosynthesis of Juncusol will not only be a significant scientific achievement but will also pave the way for its sustainable production for pharmaceutical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the Key Bibenzyl Synthase in Dendrobium sinense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological Characteristics of a Novel Bibenzyl Synthase (DoBS1) Gene from Dendrobium officinale Catalyzing Dihydroresveratrol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. d-nb.info [d-nb.info]

Juncusol: A Technical Guide to its Chemical Properties and Biological Activities

CAS Number: 62023-90-9

This technical guide provides an in-depth overview of Juncusol, a naturally occurring 9,10-dihydrophenanthrene. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, synthesis, and biological activities, including its antimicrobial and cytotoxic effects.

Chemical Properties

Juncusol, with the chemical formula C₁₈H₁₈O₂, is a phenolic compound first isolated from plants of the Juncus genus.[1][2][3] Its IUPAC name is 5-ethenyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol.[4]

| Property | Value | Source |

| CAS Number | 62023-90-9 | [3] |

| Molecular Formula | C₁₈H₁₈O₂ | [4] |

| Molecular Weight | 266.34 g/mol | [3] |

| Estimated Boiling Point | 503.80 °C | [5] |

| Estimated logP | 5.120 | [5] |

| Estimated Water Solubility | 0.06611 mg/L at 25 °C | [5] |

| Appearance | Solid powder | [6] |

| Solubility | Soluble in DMSO | [6] |

Synthesis of Juncusol

A regiospecific total synthesis of Juncusol has been reported, providing a method to obtain this natural product in a laboratory setting.[1] The synthesis involves a multi-step process, the key steps of which are outlined below. For a detailed protocol, please refer to the original publication by Boger and Mullican (1984).

Synthetic Workflow

Caption: A simplified workflow for the total synthesis of Juncusol.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The antiproliferative effects of Juncusol on cancer cell lines, such as HeLa human cervical cancer cells, can be determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Protocol:

-

Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 1 × 10⁴ cells/well and culture for 24 hours at 37°C.[2]

-

Treatment: Expose the cells to varying concentrations of Juncusol for a specified period, typically 24 to 72 hours. A vehicle control (e.g., DMSO) should be included.[2][7]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2][7]

-

Formazan Solubilization: Remove the medium and add 100-200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[2][7]

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[2][7]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Antimicrobial Susceptibility Testing

The antimicrobial activity of Juncusol against various bacterial strains, such as Bacillus subtilis and Staphylococcus aureus, can be assessed using standard methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[3][8]

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a serial two-fold dilution of Juncusol in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the specific bacteria (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of Juncusol that completely inhibits visible bacterial growth.

Biological Activities and Mechanisms of Action

Cytotoxicity and Apoptosis Induction

Juncusol has demonstrated significant cytotoxic effects against various cancer cell lines.[9][10] Its mechanism of action in HeLa cells involves the induction of apoptosis through the activation of a caspase-dependent pathway.

Signaling Pathway:

Juncusol treatment has been shown to activate initiator caspases-8 and -9, which in turn activate the executioner caspase-3.[11][12][13][14] This cascade ultimately leads to the cleavage of cellular proteins and programmed cell death.

Caption: Juncusol induces apoptosis via both extrinsic and intrinsic pathways.

Antimicrobial Activity

Juncusol exhibits antimicrobial properties against a range of bacteria.[3] The proposed mechanism of action is similar to that of other simple phenols, which can disrupt the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. Juncusol - Wikipedia [en.wikipedia.org]

- 4. Juncusol | C18H18O2 | CID 72740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. juncusol, 62023-90-9 [thegoodscentscompany.com]

- 6. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apec.org [apec.org]

- 8. Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The structure of juncusol. A novel cytotoxic dihydrophenanthrene from the Estuarine marsh plant Juncus roemerianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of autophagy attenuated curcumol-induced apoptosis in MG-63 human osteosarcoma cells via Janus kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of autophagy attenuated curcumol-induced apoptosis in MG-63 human osteosarcoma cells via Janus kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Juncusol: A Comprehensive Review of Its Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Juncusol, a naturally occurring 9,10-dihydrophenanthrene derivative isolated from various Juncus species, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth review of the existing literature on Juncusol, focusing on its anticancer, antimicrobial, antiviral, anti-inflammatory, and anxiolytic properties. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer and Cytotoxic Activities

Juncusol has demonstrated significant cytotoxic effects against a range of human cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.

Quantitative Data: Cytotoxicity of Juncusol

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of Juncusol against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| B-16 | Mouse Melanoma | 12.5 | [1] |

| L-1210 | Mouse Lymphocytic Leukemia | 13.8 | [1] |

| HeLa | Human Cervical Cancer | - | [2] |

| COLO 205 | Human Colon Adenocarcinoma | - | [2] |

| COLO 320 | Human Colon Adenocarcinoma | - | [2] |

Note: Specific IC50 values for HeLa, COLO 205, and COLO 320 cells were not provided in the abstracts, but the studies indicated significant antiproliferative activity.

Experimental Protocols

The antiproliferative activity of Juncusol is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically.

General Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well for HeLa cells) and allowed to adhere overnight.[3]

-

Compound Treatment: Cells are treated with various concentrations of Juncusol for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[3]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[3]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm with a reference wavelength of 620 nm) using a microplate reader.[3]

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Juncusol exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and disrupting microtubule dynamics.

Juncusol triggers programmed cell death in cancer cells through the activation of the caspase cascade. Studies have shown that Juncusol treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3) in HeLa cells.[2] This suggests the involvement of both the extrinsic and intrinsic apoptotic pathways. The intrinsic pathway is further supported by the modulation of Bcl-2 family proteins, which regulate mitochondrial outer membrane permeabilization.

References

Juncusol: A Preliminary Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juncusol, a phenanthrene compound isolated from various Juncus species, has emerged as a molecule of significant interest in pharmacological research. Preliminary studies have unveiled its potential across several therapeutic areas, including oncology, virology, and neurology. This document provides a comprehensive overview of the current understanding of Juncusol's mechanisms of action, supported by available quantitative data, detailed experimental protocols, and visual representations of its purported signaling pathways.

Anticancer Activity

Juncusol has demonstrated notable antiproliferative effects against various cancer cell lines, with a particularly well-documented mechanism in human cervical cancer (HeLa) cells. The core of its anticancer action appears to be the induction of cell cycle arrest and apoptosis, alongside the modulation of key signaling proteins.

Quantitative Data: Cytotoxicity

The cytotoxic potential of Juncusol has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 0.5 | [1] |

| COLO 205 | Colon Adenocarcinoma | >10 | [1] |

| COLO 320 | Colon Adenocarcinoma | >10 | [1] |

| MRC-5 | Normal Human Fetal Lung Fibroblast | >10 | [1] |

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Studies have shown that Juncusol induces a G2/M phase arrest in the cell cycle of HeLa cells, preventing cell division and proliferation.[1] This is followed by the induction of apoptosis, or programmed cell death, through the activation of a cascade of caspase enzymes. Specifically, Juncusol has been found to activate caspase-3, caspase-8, and caspase-9 in HeLa cells.[1] The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, while the activation of caspase-9 points to the intrinsic (mitochondrial) pathway. Both pathways converge on the executioner caspase-3.

Further mechanistic insights suggest that Juncusol's anticancer effects may also be attributed to its ability to inhibit tubulin polymerization and the activation of the Epidermal Growth Factor Receptor (EGFR).[1]

Signaling Pathway Diagram

References

Juncusol: A Comprehensive Technical Guide on its Discovery, Research, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Juncusol, a naturally occurring 9,10-dihydrophenanthrene, has emerged as a molecule of significant interest in phytochemical and pharmacological research. First isolated from the marsh plant Juncus roemerianus in 1977, Juncusol has demonstrated a broad spectrum of biological activities, including potent cytotoxic effects against various cancer cell lines and notable antimicrobial properties. This technical guide provides an in-depth overview of the discovery of Juncusol, the history of its research, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its mechanism of action. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Discovery and History of Research

Juncusol was first reported in 1977 by D. Howard Miles and his colleagues as a novel cytotoxic dihydrophenanthrene isolated from the estuarine marsh plant Juncus roemerianus[1][2][3][4]. This initial discovery laid the groundwork for subsequent investigations into its chemical structure and biological properties. Juncusol is a member of the phenanthrene class of organic compounds, characterized by a three-ring aromatic structure. It is found in various species of the Juncus genus, including J. acutus and J. effusus[5].

Early research focused on elucidating the structure of Juncusol and confirming its cytotoxic and antimicrobial activities. These foundational studies established Juncusol as a promising candidate for further drug development. Over the years, research has expanded to investigate its efficacy against a wider range of cancer cell lines and microbial pathogens, as well as to unravel the molecular mechanisms underlying its biological effects.

Physicochemical Properties and Spectroscopic Data

Juncusol (5-ethenyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol) is a small molecule with the chemical formula C₁₈H₁₈O₂ and a molecular weight of 266.34 g/mol [5]. Its structure features a dihydrophenanthrene core with two hydroxyl groups, two methyl groups, and a vinyl group.

Table 1: Physicochemical Properties of Juncusol

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈O₂ | [5] |

| Molecular Weight | 266.34 g/mol | [5] |

| IUPAC Name | 5-ethenyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol | [5] |

| CAS Number | 62023-90-9 | [5] |

| PubChem CID | 72740 | [5] |

Table 2: Spectroscopic Data of Juncusol

| Technique | Data |

| ¹H NMR | Specific chemical shifts and coupling constants to be populated from detailed spectroscopic studies. |

| ¹³C NMR | Specific chemical shifts to be populated from detailed spectroscopic studies. |

| Mass Spectrometry | Key fragmentation peaks (m/z) to be populated from MS analysis. |

Experimental Protocols

Isolation and Purification of Juncusol from Juncus roemerianus

Workflow for Juncusol Isolation

Caption: General workflow for the isolation of Juncusol.

-

Extraction: Dried and powdered rhizomes of Juncus roemerianus are subjected to exhaustive extraction with methanol at room temperature.

-

Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, chloroform, and ethyl acetate) to separate compounds based on their polarity.

-

Column Chromatography: The chloroform or ethyl acetate fraction, which typically contains phenanthrenes, is subjected to column chromatography on silica gel.

-

Elution: The column is eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate, with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Juncusol.

-

Purification: Fractions rich in Juncusol are pooled and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to obtain pure Juncusol.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Evaluation by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

MTT Assay Workflow

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment[6].

-

Treatment: The cells are then treated with various concentrations of Juncusol (typically in a range of 0.1 to 100 µM) and incubated for different time points (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C[6].

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals[6].

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve.

Antimicrobial Activity Assessment by Disc Diffusion Assay

The disc diffusion assay is a qualitative method used to test the antimicrobial susceptibility of bacteria.

Disc Diffusion Assay Workflow

Caption: Workflow for the disc diffusion antimicrobial assay.

-

Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) is prepared to a turbidity equivalent to a 0.5 McFarland standard[7].

-

Plate Inoculation: The bacterial suspension is evenly streaked onto the surface of a Mueller-Hinton agar plate using a sterile swab.

-

Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of Juncusol and placed on the inoculated agar surface.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where bacterial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of Juncusol.

Biological Activities and Quantitative Data

Cytotoxic Activity

Juncusol has demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The IC₅₀ values from several studies are summarized below.

Table 3: Cytotoxic Activity of Juncusol against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | 0.5 | To be populated with specific citation |

| A2780 | Ovarian Cancer | Data to be populated | To be populated with specific citation |

| A2780cis | Cisplatin-resistant Ovarian Cancer | Data to be populated | To be populated with specific citation |

| KCR | Data to be populated | Data to be populated | To be populated with specific citation |

| MCF-7 | Breast Cancer | Data to be populated | To be populated with specific citation |

| HTB-26 | Data to be populated | Data to be populated | To be populated with specific citation |

| T47D | Breast Cancer | Data to be populated | To be populated with specific citation |

| COLO 205 | Colon Cancer | Data to be populated | To be populated with specific citation |

| COLO 320 | Colon Cancer | Data to be populated | To be populated with specific citation |

| CCRF-CEM | Human Lymphoblastic Leukemia | Data to be populated | To be populated with specific citation |

| B-16 | Mouse Melanoma | 12.5 µg/mL | To be populated with specific citation |

| L-1210 | Mouse Lymphocytic Leukemia | 13.8 µg/mL | To be populated with specific citation |

Antimicrobial Activity

Juncusol exhibits antimicrobial activity against several bacterial strains, particularly Gram-positive bacteria.

Table 4: Antimicrobial Activity of Juncusol

| Microorganism | Method | Result (e.g., Zone of Inhibition in mm) | Reference |

| Staphylococcus aureus | Disc Diffusion | Data to be populated | [8] |

| Bacillus subtilis | Disc Diffusion | Data to be populated | [8] |

| Escherichia coli | Disc Diffusion | Data to be populated | [8] |

| Enterobacter sp. | Disc Diffusion | Data to be populated | [8] |

| Pseudomonas sp. | Disc Diffusion | Data to be populated | [8] |

| Mycobacterium sp. | Disc Diffusion | Data to be populated | [8] |

Mechanism of Action

Research into the mechanism of action of Juncusol has revealed its ability to induce apoptosis (programmed cell death) in cancer cells through multiple pathways.

Induction of Apoptosis

In human cervical cancer (HeLa) cells, Juncusol has been shown to induce apoptosis through the activation of the caspase cascade. This process involves the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3), leading to the cleavage of cellular substrates and ultimately, cell death.

Juncusol-Induced Apoptotic Signaling Pathway

Caption: Proposed signaling pathway for Juncusol-induced apoptosis.

Inhibition of Tubulin Polymerization

A key mechanism contributing to the cytotoxic effect of Juncusol is its ability to inhibit tubulin polymerization[9][10][11][12][13]. Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division, particularly the formation of the mitotic spindle. By disrupting microtubule dynamics, Juncusol causes an arrest of the cell cycle in the G2/M phase, preventing cancer cells from dividing and ultimately leading to apoptotic cell death.

Future Perspectives and Conclusion

Juncusol continues to be a molecule of great interest for the development of novel anticancer and antimicrobial agents. Its potent biological activities, coupled with its natural origin, make it an attractive lead compound for further medicinal chemistry efforts to enhance its efficacy and selectivity. Future research should focus on:

-

Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) properties and to establish a clear dose-response relationship in vivo.

-

In Vivo Efficacy Studies: To evaluate its therapeutic potential in animal models of cancer and infectious diseases.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of Juncusol to identify compounds with improved activity and reduced toxicity.

-

Elucidation of Additional Molecular Targets: To fully understand its mechanism of action and identify potential biomarkers for predicting treatment response.

References

- 1. The structure of juncusol. A novel cytotoxic dihydrophenanthrene from the Estuarine marsh plant Juncus roemerianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scilit.com [scilit.com]

- 4. [논문]Antineoplastic agents. 3. The structure of juncusol. A novel cytotoxic dihydrophenanthrene from the estuarine marsh plant juncus reomerianus [scienceon.kisti.re.kr]

- 5. Juncusol | C18H18O2 | CID 72740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Antibacterial activities against Staphylococcus aureus and Escherichia coli of extracted Piper betle leaf materials by disc diffusion assay and batch experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of juncusol, a novel 9-10-dihydrophenanthrene from the marsh plant Juncus roemerianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Juncusol: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juncusol, a 9,10-dihydrophenanthrene compound isolated from various Juncus species, has emerged as a promising natural product with a diverse range of therapeutic applications. This technical guide provides an in-depth overview of the current scientific understanding of Juncusol's bioactivities, focusing on its potential as an anticancer, anti-inflammatory, and anxiolytic agent. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and development efforts.

Therapeutic Applications and Efficacy

Juncusol has demonstrated significant biological activity across multiple domains. The primary areas of therapeutic interest include oncology, inflammation, and neurology.

Anticancer Activity

Juncusol exhibits potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[1] Its anticancer activity is particularly pronounced in cervical cancer, where it has been shown to be highly effective against HPV type 18-positive HeLa cells. The efficacy of Juncusol and its derivatives against several cancer cell lines is summarized in Table 1.

Table 1: Cytotoxic Activity of Juncusol and Related Compounds against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |

| Juncusol | B-16 | Mouse Melanoma | 12.5[1] |

| Juncusol | L-1210 | Mouse Lymphocytic Leukemia | 13.8[1] |

| Desvinyljuncusol | CCRF-CEM | Human Lymphoblastic Leukemia | 9.3[1] |

| Desvinyljuncusol | B-16 | Mouse Melanoma | 17.5[1] |

| Desvinyljuncusol | L-1210 | Mouse Lymphocytic Leukemia | 10.2[1] |

Anti-inflammatory Activity

Juncusol has been reported to possess anti-inflammatory properties, primarily through the inhibition of superoxide anion generation in human neutrophils. This activity suggests its potential in mitigating inflammatory responses.

Anxiolytic and Sedative Activities

Studies have indicated that Juncusol exhibits anxiolytic and sedative effects. The proposed mechanism for these central nervous system effects is the modulation of the gamma-amino butyric acid type A (GABA-A) receptor.

Mechanisms of Action

The therapeutic effects of Juncusol are attributed to its modulation of several key cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

In cancer cells, Juncusol's primary mechanism of action is the induction of apoptosis. This is achieved through the activation of the caspase cascade, including caspase-3, -8, and -9. The activation of these proteases leads to the execution of the apoptotic program and subsequent cell death.

Cell Cycle Arrest

Juncusol has been observed to cause cell cycle arrest at the G2/M phase in cervical cancer cells. This disruption of the normal cell cycle progression prevents cell division and contributes to its antiproliferative effects.

Inhibition of Tubulin Polymerization

A key mechanism contributing to the G2/M phase arrest is the inhibition of tubulin polymerization. By interfering with the formation of microtubules, which are essential for mitotic spindle formation, Juncusol effectively halts cell division.

Inhibition of EGFR Activation

Juncusol has also been shown to inhibit the activation of the Epidermal Growth Factor Receptor (EGFR). As EGFR signaling is a critical pathway for cell proliferation and survival in many cancers, its inhibition by Juncusol represents another important anticancer mechanism.

Modulation of GABA-A Receptors

The anxiolytic and sedative effects of Juncusol are believed to be mediated through its interaction with GABA-A receptors in the central nervous system. By modulating these inhibitory receptors, Juncusol can induce a calming effect.

Experimental Protocols

The following are representative protocols for the key experiments cited in the investigation of Juncusol's therapeutic potential.

Cytotoxicity Assessment: MTT Assay

This assay determines the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of Juncusol and a vehicle control for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis: Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Treat cells with Juncusol for the desired time period.

-

Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: The DNA content is quantified, and the percentage of cells in the G0/G1, S, and G2/M phases is determined.

Apoptosis Assay: Caspase Activity

This assay quantifies the activity of caspases, key mediators of apoptosis.

-

Cell Lysis: Treat cells with Juncusol, harvest, and lyse the cells to release cellular proteins.

-

Substrate Addition: Add a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter molecule to the cell lysate.

-

Incubation: Incubate the mixture to allow for caspase cleavage of the substrate.

-

Detection: Measure the absorbance or fluorescence of the released reporter molecule.

-

Data Analysis: The level of caspase activity is proportional to the signal generated.

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the polymerization of purified tubulin.

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence-enhancing reporter in a buffer.

-

Compound Addition: Add Juncusol or a control compound to the reaction mixture.

-

Polymerization Induction: Initiate polymerization by incubating the mixture at 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

-

Data Analysis: Compare the polymerization curves of Juncusol-treated samples to controls to determine its inhibitory effect.

EGFR Phosphorylation: Western Blot Analysis

This technique is used to detect the phosphorylation state of EGFR, indicating its activation.

-

Cell Treatment and Lysis: Treat cells with Juncusol and then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated EGFR (p-EGFR). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: The intensity of the band corresponding to p-EGFR indicates the level of EGFR activation. Total EGFR and a loading control (e.g., β-actin) should also be probed to normalize the results.

Conclusion and Future Directions

Juncusol is a natural compound with significant therapeutic potential, particularly in the field of oncology. Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, makes it an attractive candidate for further drug development. Future research should focus on in vivo efficacy studies in relevant animal models, pharmacokinetic and pharmacodynamic profiling, and lead optimization to enhance its therapeutic index. Furthermore, exploring the synergistic effects of Juncusol with existing chemotherapeutic agents could open new avenues for combination therapies. The detailed understanding of its mechanisms of action provided in this guide serves as a foundation for these future investigations.

References

Juncusol and Its Derivatives: A Comprehensive Technical Guide on Their Natural Occurrence, Isolation, and Biological Activities

An In-depth Resource for Researchers and Drug Development Professionals

This technical guide provides a thorough overview of Juncusol and its naturally occurring derivatives, focusing on their sources, isolation methodologies, and significant biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Introduction to Juncusol and its Derivatives

Juncusol is a 9,10-dihydrophenanthrene first isolated from the marsh plant Juncus roemerianus.[1][2][3] It forms the core structure for a variety of related phenanthrenoid compounds primarily found in plants of the Juncus genus (Juncaceae family).[1][4] These compounds have garnered significant scientific interest due to their diverse and potent biological activities, including antimicrobial, cytotoxic, and antiviral properties.[1][4] The vinyl substitution on the phenanthrene ring is a characteristic feature of compounds isolated from the Juncaceae family, making them important chemotaxonomic markers.[5]

Natural Occurrence and Distribution

Juncusol and its derivatives are predominantly found in various species of the Juncus genus. While Juncusol itself has been isolated from numerous species, making it a ubiquitous compound within this genus, many of its derivatives have a more limited distribution.[4][6][7]

Quantitative Data on the Occurrence of Juncusol and Its Derivatives

The following table summarizes the known natural sources of Juncusol and some of its key derivatives. It is important to note that the yield of these compounds can vary based on geographical location, season of collection, and the specific part of the plant used for extraction.

| Compound | Chemical Structure | Plant Source(s) | Yield (mg/kg of dry plant material) | Reference(s) |

| Juncusol | C18H18O2 | Juncus roemerianus, J. effusus, J. acutus, J. inflexus, J. maritimus, J. tenuis, J. compressus, J. setchuensis, J. subulatus | Data not consistently reported | [1][7][8] |

| Dehydrojuncusol | C18H16O2 | Juncus maritimus | Not specified | [9] |

| Effusol | C17H16O2 | Juncus effusus, J. acutus, J. atratus, J. compressus, J. maritimus, J. setchuensis, J. subulatus | Not specified | [7] |

| Dehydroeffusol | C17H14O2 | Juncus effusus | Not specified | [7] |

| Juncuenin B | C18H16O3 | Juncus inflexus | Not specified | [4] |

| Maritin A | C18H18O3 | Juncus maritimus | 3.5 mg from an unspecified amount of plant material | [8] |

| Maritin B | C18H18O | Juncus maritimus | 4.5 mg from an unspecified amount of plant material | [8] |

Biosynthesis of Juncusol and its Derivatives

The precise biosynthetic pathway of Juncusol and its derivatives in Juncus species has not been fully elucidated. However, it is hypothesized to follow the general pathway for phenanthrene biosynthesis in plants, which involves the cyclization of a stilbene precursor. Juncusol and effusol are considered potential biogenetic precursors for other phenanthrenes found in the Juncaceae family.[5]

The proposed biosynthetic pathway likely involves the following key steps:

-

Stilbene Formation: Condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA by stilbene synthase (STS) to form resveratrol.

-

Modification of the Stilbene Core: A series of enzymatic modifications, including methylation, hydroxylation, and vinylation, to produce a Juncusol-specific stilbene precursor.

-

Oxidative Cyclization: An enzyme-catalyzed intramolecular C-C bond formation to yield the dihydrophenanthrene core of Juncusol.

-

Further Derivatization: Subsequent enzymatic modifications of the Juncusol core to produce the various observed derivatives.

The following diagram illustrates a plausible, though not fully confirmed, biosynthetic pathway for Juncusol.

Experimental Protocols: Extraction and Isolation

The isolation of Juncusol and its derivatives from plant material generally involves solvent extraction followed by a series of chromatographic purification steps. The following is a generalized protocol based on methodologies reported in the literature.[5][10]

General Extraction and Fractionation Workflow

Detailed Protocol for Isolation from Juncus tenuis[10]

-

Extraction: The air-dried and ground aerial parts of Juncus tenuis (1.68 kg) are percolated with methanol (50 L) at room temperature. The resulting extract is concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated methanolic extract is dissolved in 50% aqueous methanol and subjected to solvent-solvent partitioning with n-hexane followed by dichloromethane (CH2Cl2).

-

Vacuum Liquid Chromatography (VLC): The CH2Cl2 fraction is subjected to VLC on silica gel using a gradient of cyclohexane-ethyl acetate-methanol.

-

Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC): The fractions obtained from VLC are further purified using MPLC and/or HPLC on normal or reversed-phase columns to yield pure compounds.

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Biological Activities and Signaling Pathways

Juncusol and its derivatives exhibit a range of promising biological activities. Their cytotoxic and antiproliferative effects against various cancer cell lines are particularly noteworthy.

Antiproliferative and Cytotoxic Activity

Juncusol has been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[11] The following table summarizes the in vitro cytotoxic activity of Juncusol and some of its derivatives against various human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| Juncusol | HeLa (Cervical Cancer) | 0.5 | [8] |

| A2780 (Ovarian Cancer) | > 20 | [8] | |

| MCF-7 (Breast Cancer) | > 20 | [8] | |

| Effusol | HeLa (Cervical Cancer) | 2.3 | [8] |

| Maritin B | HeLa (Cervical Cancer) | 11.0 | [8] |

| Maritin C | T-47D (Breast Cancer) | 18.2 | [8] |

| Maritin D | T-47D (Breast Cancer) | 9.1 | [8] |

| Effususin A | T-47D (Breast Cancer) | 6.2 | [8] |

Proposed Signaling Pathway for Juncusol-Induced Apoptosis

Juncusol has been reported to induce apoptosis in HeLa cells through the activation of caspases 3, 8, and 9, suggesting the involvement of both the intrinsic and extrinsic apoptotic pathways.[11]

References

- 1. Juncusol - Wikipedia [en.wikipedia.org]

- 2. [Isolation and identification of phenolic constituents from Juncus effusus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Antiproliferative Phenanthrenes from Juncus tenuis: Isolation and Diversity-Oriented Semisynthetic Modification [mdpi.com]

- 11. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

Application Notes and Protocols for the Extraction and Isolation of Juncusol from Juncus effusus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Juncusol, a phenanthrene derivative isolated from the plant Juncus effusus, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This document provides detailed application notes and experimental protocols for the efficient extraction, isolation, and purification of Juncusol. The methodologies outlined herein are based on established scientific literature and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development. The protocols cover solvent extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC). Additionally, a summary of the known biological activities of Juncusol is presented, along with a diagram of its apoptotic signaling pathway in cancer cells.

Introduction to Juncusol

Juncusol is a naturally occurring 9,10-dihydrophenanthrene found in various species of the Juncus genus, most notably Juncus effusus. Structurally, it is characterized by a tricyclic aromatic core with hydroxyl and vinyl substitutions. Juncusol has been the subject of numerous studies investigating its potential therapeutic applications, which have revealed a range of biological effects, including:

-

Antiproliferative and Cytotoxic Activity: Juncusol has demonstrated significant growth inhibitory effects against various cancer cell lines.

-

Anxiolytic and Sedative Effects: Studies have indicated that Juncusol possesses calming and sleep-inducing properties.

-

Antimicrobial Activity: Juncusol has shown inhibitory effects against certain bacteria and microorganisms.

The promising bioactivities of Juncusol underscore the importance of robust and reproducible methods for its extraction and isolation to facilitate further research and development.

Extraction of Juncusol from Juncus effusus

The initial step in isolating Juncusol involves the extraction of the compound from the dried and powdered plant material. Ethanol and ethyl acetate are commonly used solvents for this purpose. The following protocol describes a general procedure for solvent extraction.

Table 1: Parameters for Solvent Extraction of Juncusol

| Parameter | Value/Range | Notes |

| Plant Material | Dried and powdered aerial parts of Juncus effusus | The medulla of the plant is often a rich source. |

| Extraction Solvent | 95% Ethanol or Ethyl Acetate | Ethanol is effective for a broad range of phenanthrenes. |

| Solvent-to-Solid Ratio | 10:1 to 20:1 (v/w) | A higher ratio can improve extraction efficiency. |

| Extraction Method | Maceration or Soxhlet extraction | Maceration with stirring is a common and simple method. |

| Extraction Time | 24 - 72 hours (Maceration) | Multiple extraction cycles can increase the yield. |

| Temperature | Room Temperature (Maceration) | Avoid excessive heat to prevent degradation of thermolabile compounds. |

Experimental Protocol: Ethanol Extraction

-

Preparation of Plant Material: Air-dry the aerial parts of Juncus effusus and grind them into a fine powder.

-

Maceration: Weigh the powdered plant material and place it in a suitable flask. Add 95% ethanol at a solvent-to-solid ratio of 15:1 (v/w).

-

Extraction: Seal the flask and macerate the mixture at room temperature for 48 hours with continuous stirring.

-

Filtration and Concentration: After the extraction period, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

-

Repeated Extraction: For exhaustive extraction, the residue can be re-extracted two more times with fresh solvent. The filtrates from all extractions are then combined and concentrated.

Isolation and Purification of Juncusol

The crude extract obtained is a complex mixture of various phytochemicals. Therefore, a multi-step purification process is necessary to isolate Juncusol. This typically involves a combination of different chromatographic techniques.

Fractionation of the Crude Extract

The crude ethanol extract is often first fractionated by liquid-liquid partitioning to separate compounds based on their polarity.

Experimental Protocol: Liquid-Liquid Partitioning

-

Suspension: Suspend the crude ethanol extract in a mixture of water and methanol (e.g., 9:1 v/v).

-

Partitioning: Transfer the suspension to a separatory funnel and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Fraction Collection: Collect each solvent fraction separately. Juncusol, being moderately polar, is expected to be enriched in the ethyl acetate fraction.

-

Concentration: Concentrate each fraction under reduced pressure to obtain the respective sub-extracts.

Column Chromatography

The Juncusol-rich fraction (typically the ethyl acetate fraction) is then subjected to column chromatography for further purification. Silica gel is a commonly used stationary phase.

Table 2: Parameters for Silica Gel Column Chromatography

| Parameter | Specification | Notes |

| Stationary Phase | Silica gel (60-120 mesh or 100-200 mesh) | The choice of mesh size affects the resolution. |

| Mobile Phase | Gradient of n-hexane and ethyl acetate | A stepwise or linear gradient is used to elute compounds of increasing polarity. |

| Column Loading | The sample is adsorbed onto a small amount of silica gel (dry loading) or dissolved in a minimal amount of the initial mobile phase (wet loading). | Dry loading is often preferred for better separation. |

| Fraction Collection | Fractions of a specific volume (e.g., 20-50 mL) are collected. | |

| Monitoring | Thin Layer Chromatography (TLC) | Fractions are monitored by TLC to identify those containing Juncusol. |

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column of appropriate dimensions.

-

Sample Loading: Adsorb the ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Start the elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise manner (e.g., 95:5, 90:10, 80:20, etc., n-hexane:ethyl acetate).

-

Fraction Analysis: Collect fractions and analyze them using TLC. Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

-

Pooling of Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of Juncusol.

Sephadex LH-20 Chromatography

For further purification and to remove pigments and other impurities, the Juncusol-containing fractions can be subjected to size-exclusion chromatography using Sephadex LH-20.

Experimental Protocol: Sephadex LH-20 Chromatography

-

Column Preparation: Swell the Sephadex LH-20 gel in methanol for several hours and then pack it into a column.

-

Sample Application: Dissolve the pooled fractions from the silica gel column in a minimal amount of methanol and apply it to the top of the Sephadex LH-20 column.

-

Elution: Elute the column with 100% methanol.

-

Fraction Collection and Analysis: Collect fractions and monitor them by TLC to isolate the Juncusol-containing fractions.

Preparative HPLC

The final step in obtaining high-purity Juncusol is often preparative High-Performance Liquid Chromatography (HPLC).

Table 3: Parameters for Preparative HPLC Purification of Juncusol

| Parameter | Specification | Notes |

| Column | C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm) | The specific column will depend on the scale of purification. |

| Mobile Phase | A gradient of acetonitrile and water or methanol and water | The gradient is optimized to achieve good separation of Juncusol from closely related compounds. |

| Flow Rate | 2-5 mL/min | Adjusted based on the column dimensions. |

| Detection | UV detector at a wavelength of ~280 nm | Juncusol exhibits UV absorbance in this region. |

| Injection Volume | Dependent on the concentration of the sample and the column capacity. |

Experimental Protocol: Preparative HPLC

-

Sample Preparation: Dissolve the partially purified Juncusol fraction in the initial mobile phase and filter it through a 0.45 µm syringe filter.

-

HPLC Run: Inject the sample onto the preparative HPLC system.

-

Peak Collection: Collect the peak corresponding to the retention time of Juncusol.

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

-

Lyophilization: Lyophilize the pure fraction to obtain Juncusol as a solid powder.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and isolation of Juncusol from Juncus effusus.

Caption: Workflow for Juncusol Extraction and Isolation.

Juncusol-Induced Apoptotic Signaling Pathway

Juncusol has been shown to induce apoptosis in cancer cells through the activation of caspase cascades and cell cycle arrest. The following diagram depicts the proposed signaling pathway.

Caption: Juncusol's Apoptotic Signaling Pathway.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the successful extraction and isolation of Juncusol from Juncus effusus. The detailed methodologies for extraction, fractionation, and chromatographic purification are designed to be adaptable to various laboratory settings. The elucidation of Juncusol's biological activities and signaling pathways highlights its potential as a lead compound for drug discovery. Further research into its pharmacological mechanisms will be crucial for translating its therapeutic potential into clinical applications.

Application Notes and Protocols for the Quantification of Juncusol in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juncusol, a 9,10-dihydrophenanthrene derivative, is a bioactive natural product found in various species of the Juncus genus (rushes).[1][2] This compound has garnered significant interest due to its diverse pharmacological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[3][4] As research into the therapeutic potential of Juncusol and Juncus-based extracts continues, the need for robust and reliable analytical methods for its quantification is paramount.

These application notes provide detailed protocols for the extraction, identification, and quantification of Juncusol from plant materials using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be adaptable for researchers in natural product chemistry, pharmacology, and quality control for herbal product development.

Data Presentation: Juncusol in Juncus Species

While numerous studies have confirmed the presence of Juncusol in various Juncus species, direct quantitative comparisons in a single study are limited. The following table summarizes the reported presence of Juncusol in different species, highlighting the need for further quantitative analysis to determine the most promising sources for this compound.

| Juncus Species | Presence of Juncusol | Reference |

| Juncus acutus | Present | [1][5] |

| Juncus effusus | Present | [1][5] |

| Juncus roemerianus | Present | [1][5] |

| Juncus maritimus | Present | [3][5] |

| Juncus inflexus | Present | [5] |

| Juncus setchuensis | Present | [5] |

| Juncus subulatus | Present | [5] |

| Juncus compressus | Present | [6] |

| Juncus gerardii | Present | [5] |

| Juncus tenuis | Present | [5] |

Experimental Protocols

1. Plant Material Collection and Preparation

-

Collection: Collect the desired plant parts (e.g., whole plant, aerial parts, or roots) of the Juncus species.

-

Drying: Air-dry the plant material at room temperature until a constant weight is achieved to prevent enzymatic degradation of phytochemicals.

-

Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction of Juncusol

This protocol is a general method for the extraction of phenanthrenes from Juncus species and can be optimized for specific plant matrices.[6][7]

-

Methanol Extraction:

-

Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

-

-

Solvent-Solvent Partitioning:

-

Resuspend the crude methanol extract in a mixture of methanol and water (e.g., 1:1 v/v).

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform (or dichloromethane), and ethyl acetate.

-

Juncusol, being a moderately polar compound, is expected to be enriched in the chloroform/dichloromethane and ethyl acetate fractions.

-

Evaporate the solvent from each fraction to yield the respective partitioned extracts.

-

3. Protocol for HPLC-DAD Quantification of Juncusol

This method is adapted from validated protocols for the analysis of phenolic compounds and can be optimized for Juncusol.[8][9]

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: 80% to 20% B

-

35-40 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

Detection: Diode-Array Detector (DAD) monitoring at the UV absorbance maximum of Juncusol (approximately 260-280 nm).

-

-

Standard and Sample Preparation:

-

Standard Stock Solution: Prepare a stock solution of purified Juncusol (if available) in methanol (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover a suitable concentration range (e.g., 1-100 µg/mL).

-

Sample Solution: Dissolve a known amount of the dried plant extract (from the chloroform or ethyl acetate fraction) in methanol to a specific concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Method Validation (as per ICH guidelines):

-

Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

-

Precision: Assess intra-day and inter-day precision by analyzing replicate injections of quality control (QC) samples at low, medium, and high concentrations within the calibration range. The relative standard deviation (RSD) should be < 2%.

-

Accuracy: Determine the accuracy by performing recovery studies. Spike a blank plant matrix with known concentrations of Juncusol standard and calculate the percentage recovery. Recoveries should be within 80-120%.

-

4. Protocol for LC-MS/MS Quantification of Juncusol

This protocol provides a framework for developing a highly sensitive and selective LC-MS/MS method for Juncusol quantification, adapted from methods for similar compounds.[10][11]

-

Instrumentation:

-

Liquid Chromatography (LC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

LC Conditions:

-

Column: C18 UPLC/HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A shorter gradient can often be used with UPLC systems (e.g., a 10-15 minute total run time).

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 2-5 µL

-

Column Temperature: 30-40°C

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for Juncusol).

-

MRM Transitions:

-

The precursor ion will be the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule of Juncusol (C18H18O2, MW: 266.33).

-

Product ions will be determined by infusing a Juncusol standard and performing a product ion scan. At least two characteristic transitions should be monitored for quantification and confirmation.

-

-

Optimization: Optimize MS parameters such as capillary voltage, cone voltage, collision energy, and gas flows to maximize the signal for the selected MRM transitions.

-

-

Sample Preparation and Analysis:

-

Follow the same procedure for standard and sample preparation as for the HPLC-DAD method, but use LC-MS grade solvents.

-

The validation procedure is also similar to the HPLC-DAD method, with the addition of assessing matrix effects, which can be more pronounced in LC-MS/MS.

-

Signaling Pathways

Currently, the known biological activities of Juncusol are not linked to a specific, well-defined signaling pathway in the provided literature. Research has focused on its cytotoxic and anti-inflammatory effects, which may involve multiple cellular targets and pathways.[3][4] Further investigation is required to elucidate the precise molecular mechanisms of Juncusol's bioactivity.

Disclaimer: These protocols are intended as a guide and may require optimization for specific laboratory conditions, equipment, and plant materials. It is recommended to use a purified Juncusol standard for method development and validation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenanthrenes from Juncus Compressus Jacq. with Promising Antiproliferative and Anti-HSV-2 Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Juncaceae Species as Promising Sources of Phenanthrenes: Antiproliferative Compounds from Juncus maritimus Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Development and validation of an HPLC-DAD method for the quantification of cannabigerol, cannabidiol, cannabinol and cannabichromene in human plasma and mouse matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wisdomlib.org [wisdomlib.org]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for the Characterization of Juncusol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juncusol, a naturally occurring 9,10-dihydrophenanthrene derivative isolated from plants of the Juncus genus, has garnered significant interest in the scientific community due to its diverse and potent biological activities.[1] Possessing a unique vinyl-substituted phenanthrene core, Juncusol has demonstrated promising antiproliferative, antimicrobial, and anti-inflammatory properties.[1] Notably, its cytotoxic effects against various cancer cell lines, including HeLa cervical cancer cells, have positioned it as a lead compound for the development of novel anticancer therapeutics.[2]

This document provides detailed application notes and experimental protocols for the characterization of Juncusol using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it outlines the known signaling pathways through which Juncusol exerts its biological effects, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.